molecular formula C3H9NO2 B6261966 2-(methoxyamino)ethan-1-ol CAS No. 51560-48-6

2-(methoxyamino)ethan-1-ol

Cat. No.: B6261966
CAS No.: 51560-48-6
M. Wt: 91.1
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Description

2-(Methoxyamino)ethan-1-ol (IUPAC name) is an amino alcohol with a hydroxyl group on the first carbon and a methoxy-substituted amino group (-NH-OCH₃) on the second carbon. Its molecular formula is C₃H₉NO₂, and it belongs to a class of compounds characterized by dual functional groups (amino and hydroxyl), which confer unique reactivity and solubility properties. For instance, amino alcohols are frequently employed in asymmetric catalysis or drug metabolite synthesis .

Properties

CAS No.

51560-48-6

Molecular Formula

C3H9NO2

Molecular Weight

91.1

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxyamino)ethan-1-ol typically involves the reaction of ethanolamine with methoxyamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Ethanolamine+MethoxyamineThis compound\text{Ethanolamine} + \text{Methoxyamine} \rightarrow \text{this compound} Ethanolamine+Methoxyamine→this compound

The reaction is usually conducted in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors are often employed to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxyamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines.

Scientific Research Applications

2-(Methoxyamino)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(methoxyamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(methoxyamino)ethan-1-ol with key analogs from the evidence, focusing on structural features, synthesis, properties, and applications:

Compound Name (IUPAC) Molecular Formula Key Structural Features Synthesis Method Key Properties/Applications References
This compound C₃H₉NO₂ -NH-OCH₃ on C2, -OH on C1 Not explicitly described in evidence Hypothesized as a chiral intermediate N/A
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ Ether (-OCH₂CH₂OCH₃) on C2 Commercial production Solvent, GHS08 hazard classification
2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol C₇H₁₇NO₃ Branched ether chain, tertiary amino group Not specified Liquid, life science applications
(S)-2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol C₉H₂₃N₃O Long alkyl chain, chiral resolution Mandelic acid-mediated synthesis Antiviral research, >95% purity
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ Aromatic ring with bromo/methoxy groups Reduction of esters using LiAlH₄ Drug metabolite synthesis

Key Observations:

Functional Group Diversity: this compound’s primary distinction lies in its methoxyamino group, which combines amino and ether functionalities. In contrast, compounds like 2-(2-methoxyethoxy)ethanol lack amino groups but feature ether linkages, impacting their polarity and solvent properties .

Synthesis Methods: Chiral analogs (e.g., (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol) are synthesized via resolution with mandelic acid, achieving >95% purity . Similar chiral resolution techniques might apply to this compound for enantioselective applications.

Applications and Hazards: Ether-alcohols like 2-(2-methoxyethoxy)ethanol are classified as hazardous (GHS08) due to reproductive toxicity, highlighting the importance of safety evaluations for structurally related compounds .

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